molecular formula C20H15FN2O3 B6134694 N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide

Cat. No. B6134694
M. Wt: 350.3 g/mol
InChI Key: ARVGVWHNKZYZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide, commonly known as FNPA, is a synthetic compound that belongs to the class of amides. FNPA has been extensively studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of FNPA is not fully understood. However, studies have shown that FNPA inhibits the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin, FNPA prevents cancer cells from dividing and growing. FNPA also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. By inhibiting topoisomerase II, FNPA prevents cancer cells from replicating their DNA and dividing.
Biochemical and Physiological Effects:
FNPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that FNPA can induce apoptosis, a process of programmed cell death, in cancer cells. FNPA has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply oxygen and nutrients to tumors. In vivo studies have shown that FNPA can reduce the size and weight of tumors in mice.

Advantages and Limitations for Lab Experiments

FNPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, FNPA has some limitations for lab experiments. It is toxic and must be handled with care. It is also expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of FNPA. One direction is to study the structure-activity relationship of FNPA to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of FNPA to optimize its use as an antitumor agent. Additionally, the combination of FNPA with other chemotherapeutic agents could be investigated to enhance its antitumor activity. Finally, the potential use of FNPA as an antibacterial agent could be explored further.

Synthesis Methods

FNPA can be synthesized through a multistep reaction process starting from 4-fluoro-3-nitroaniline and benzophenone. The first step involves the reduction of 4-fluoro-3-nitroaniline to 4-fluoro-3-aminophenol using sodium dithionite. The second step involves the acylation of 4-fluoro-3-aminophenol with benzophenone to form N-(4-fluoro-3-nitrophenyl)-2-hydroxy-2-phenylacetamide. The final step involves the nitration of N-(4-fluoro-3-nitrophenyl)-2-hydroxy-2-phenylacetamide using nitric acid to form FNPA.

Scientific Research Applications

FNPA has been extensively studied for its potential use as an antitumor agent. In vitro studies have shown that FNPA inhibits the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. In vivo studies have also shown that FNPA can inhibit the growth of tumors in mice. FNPA has also been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-17-12-11-16(13-18(17)23(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGVWHNKZYZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide

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